Cas no 61278-97-5 (ethyl(prop-2-en-1-yl)amine hydrochloride)

Ethyl(prop-2-en-1-yl)amine hydrochloride is a reactive amine salt with applications in organic synthesis and pharmaceutical intermediates. Its structure, featuring both ethyl and allyl functional groups, enables versatile reactivity, particularly in nucleophilic substitution and addition reactions. The hydrochloride form enhances stability and solubility in polar solvents, facilitating handling and storage. This compound is useful in the preparation of quaternary ammonium derivatives, polymerizable monomers, and bioactive molecules. Its allyl group allows for further functionalization via thiol-ene or radical reactions. Suitable for controlled environments, it should be stored under inert conditions to prevent degradation. Purity and consistency are critical for reproducible results in research and industrial applications.
ethyl(prop-2-en-1-yl)amine hydrochloride structure
61278-97-5 structure
Product Name:ethyl(prop-2-en-1-yl)amine hydrochloride
CAS No:61278-97-5
MF:C5H12ClN
MW:121.608480453491
CID:486110
PubChem ID:20193693
Update Time:2025-05-19

ethyl(prop-2-en-1-yl)amine hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 2-Propen-1-amine, N-ethyl-, hydrochloride
    • N-ethylprop-2-en-1-amine,hydrochloride
    • DTXSID80603391
    • N-Ethylprop-2-en-1-amine--hydrogen chloride (1/1)
    • EN300-53262
    • ethyl(prop-2-en-1-yl)amine hydrochloride
    • GBYPJILXPFIYJH-UHFFFAOYSA-N
    • SCHEMBL3187075
    • AKOS016367243
    • Z2044769224
    • Allyl ethyl amine hydrochloride
    • N-ethylprop-2-en-1-amine;hydrochloride
    • Allyl-ethyl-amine; hydrochloride
    • CS-0251036
    • A1-02242
    • ethyl(prop-2-en-1-yl)aminehydrochloride
    • 61278-97-5
    • N-Allyl-N-ethylamine hydrochloride, AldrichCPR
    • MFCD14705575
    • Inchi: 1S/C5H11N.ClH/c1-3-5-6-4-2;/h3,6H,1,4-5H2,2H3;1H
    • InChI Key: GBYPJILXPFIYJH-UHFFFAOYSA-N
    • SMILES: Cl.N(CC=C)CC

Computed Properties

  • Exact Mass: 121.06596
  • Monoisotopic Mass: 121.0658271g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 7
  • Rotatable Bond Count: 3
  • Complexity: 32.9
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 12Ų

Experimental Properties

  • PSA: 12.03

ethyl(prop-2-en-1-yl)amine hydrochloride Security Information

ethyl(prop-2-en-1-yl)amine hydrochloride Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
B439583-25mg
ethyl(prop-2-en-1-yl)amine hydrochloride
61278-97-5
25mg
$ 70.00 2022-06-07
TRC
B439583-50mg
ethyl(prop-2-en-1-yl)amine hydrochloride
61278-97-5
50mg
$ 95.00 2022-06-07
TRC
B439583-250mg
ethyl(prop-2-en-1-yl)amine hydrochloride
61278-97-5
250mg
$ 365.00 2022-06-07
Enamine
EN300-53262-0.05g
ethyl(prop-2-en-1-yl)amine hydrochloride
61278-97-5 95%
0.05g
$91.0 2023-06-17
Enamine
EN300-53262-0.1g
ethyl(prop-2-en-1-yl)amine hydrochloride
61278-97-5 95%
0.1g
$136.0 2023-06-17
Enamine
EN300-53262-0.25g
ethyl(prop-2-en-1-yl)amine hydrochloride
61278-97-5 95%
0.25g
$194.0 2023-06-17
Enamine
EN300-53262-0.5g
ethyl(prop-2-en-1-yl)amine hydrochloride
61278-97-5 95%
0.5g
$363.0 2023-06-17
Enamine
EN300-53262-1.0g
ethyl(prop-2-en-1-yl)amine hydrochloride
61278-97-5 95%
1g
$485.0 2023-06-17
Enamine
EN300-53262-2.5g
ethyl(prop-2-en-1-yl)amine hydrochloride
61278-97-5 95%
2.5g
$949.0 2023-06-17
Enamine
EN300-53262-5.0g
ethyl(prop-2-en-1-yl)amine hydrochloride
61278-97-5 95%
5g
$1406.0 2023-06-17

Additional information on ethyl(prop-2-en-1-yl)amine hydrochloride

Ethyl(Prop-2-en-1-yl)Ammonium Hydrochloride: A Comprehensive Overview

Ethyl(Prop-2-en-1-yl)Ammonium Hydrochloride, also known by its CAS number 61278-97-5, is a versatile compound with significant applications in various fields. This compound, often referred to asethyl(Propenyl)amine hydrochloride, has gained attention due to its unique chemical properties and potential uses in pharmaceuticals, agrochemicals, and specialty chemicals.

The molecular structure ofEthyl(Propenyl)amine hydrochloride consists of an ethyl group attached to a propenyl amine moiety, which is further protonated by a hydrochloric acid group. This structure contributes to its ability to form stable complexes and participate in various chemical reactions, making it a valuable intermediate in organic synthesis.

Recent studies have highlighted the role ofEthyl(Propenyl)amine hydrochloride in the development of bioactive compounds. Researchers have explored its potential as a precursor for synthesizing anti-inflammatory agents and other therapeutic molecules. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit promising anti-inflammatory activity, suggesting its potential in drug discovery.

In addition to its pharmaceutical applications,Ethyl(Propenyl)amine hydrochloride is also utilized in agrochemicals. Its ability to act as a plant growth regulator has been documented in several agricultural studies, where it has shown potential in enhancing crop yields under stress conditions such as drought or salinity.

The synthesis ofEthyl(Propenyl)amine hydrochloride involves a multi-step process that typically includes alkylation and subsequent acidification steps. Recent advancements in catalytic methods have improved the efficiency of these reactions, reducing production costs and environmental impact.

From an environmental perspective,Ethyl(Propenyl)amine hydrochloride has been evaluated for its biodegradability and eco-toxicity. Studies indicate that it undergoes rapid biodegradation under aerobic conditions, making it less persistent in the environment compared to some other organic compounds.

In conclusion,Ethyl(Propenyl)amine hydrochloride, with its CAS number 61278-97-5, stands out as a critical compound with diverse applications across multiple industries. Its role as an intermediate in organic synthesis and its potential contributions to drug development underscore its importance in contemporary chemical research.

Recommended suppliers
SHOCHEM(SHANGHAI) CO.,lTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
SHOCHEM(SHANGHAI) CO.,lTD
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
TAIXING JOXIN BIO-TEC CO.,LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
TAIXING JOXIN BIO-TEC CO.,LTD.
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.